CID 20782815

Description

CID 20782815 is a chemical compound characterized by its distinct structural and spectral properties. As illustrated in Figure 1B (), its chemical structure includes a bicyclic core with functional groups such as hydroxyl and alkyl substituents. Gas chromatography-mass spectrometry (GC-MS) analysis of this compound revealed its retention time and fragmentation pattern, which are critical for identification (Figure 1C–D, ). The compound was isolated via vacuum distillation of Citrus limon essential oil (CIEO), where it constituted a significant fraction ().

Properties

CAS No. |

62248-95-7 |

|---|---|

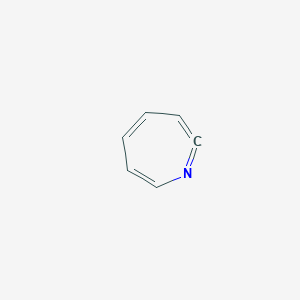

Molecular Formula |

C6H5N |

Molecular Weight |

91.11 g/mol |

InChI |

InChI=1S/C6H5N/c1-2-4-6-7-5-3-1/h1-5H |

InChI Key |

JNQJJVRYTGYFSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 20782815” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, continuous monitoring of reaction parameters, and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: The compound “CID 20782815” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with reagents under suitable conditions.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction pathway and conditions. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound “CID 20782815” has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with enzymes and receptors. In medicine, “this compound” is investigated for its therapeutic potential, particularly in the treatment of specific diseases. In industry, it is utilized in the production of specialized materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “CID 20782815” involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s structure allows it to bind to its targets with high specificity, thereby influencing the activity of these targets and altering cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Inferred from Figure 1B (); †Estimated using ESOL model ().

Key Observations:

Structural Complexity :

- This compound is less complex than oscillatoxin derivatives (e.g., 101283546 and 185389), which exhibit polyketide backbones with multiple oxygen-rich functional groups. Its bicyclic ether structure is simpler but shares hydrophobicity trends with trifluoromethylated compounds like CAS 1533-03-5 .

Solubility and Bioavailability: this compound has moderate solubility (Log S = -0.21), comparable to CAS 1533-03-5 (Log S = -2.47).

Functional Group Impact :

- The hydroxyl group in this compound may confer hydrogen-bonding capacity, contrasting with the lactone rings in oscillatoxins and the electron-withdrawing trifluoromethyl group in CAS 1533-03-5. These differences influence reactivity and target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.